1-(3-CHLORO-4-FLUOROBENZENESULFONYL)-3,5-DIMETHYLPIPERIDINE
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Overview
Description
1-(3-Chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine is a complex organic compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a chlorofluorobenzene moiety attached to a sulfonyl group, which is further connected to a dimethylpiperidine ring. The unique structural features of this compound make it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-fluorobenzenesulfonyl chloride, which is then reacted with 3,5-dimethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorofluorobenzene moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring.
Scientific Research Applications
1-(3-Chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The chlorofluorobenzene moiety can enhance the compound’s binding affinity and specificity for certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride
- 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine
Uniqueness
Compared to similar compounds, 1-(3-chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine has unique structural features that may confer distinct biological activities. The presence of the dimethylpiperidine ring can influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3,5-dimethylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO2S/c1-9-5-10(2)8-16(7-9)19(17,18)11-3-4-13(15)12(14)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDJONOJLMDIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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